

# N-Methyl-2-nitrobenzenesulfonamide: A Comprehensive Technical Guide

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name:	<i>N</i> -Methyl-2-nitrobenzenesulfonamide
Cat. No.:	B187476

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CAS Number: 23530-40-7

This technical guide provides an in-depth overview of **N-Methyl-2-nitrobenzenesulfonamide**, a versatile reagent in organic synthesis. The document is intended for researchers, scientists, and professionals in drug development, offering detailed information on its chemical properties, synthesis, and key applications.

## Core Compound Data

**N-Methyl-2-nitrobenzenesulfonamide** is a sulfonamide derivative characterized by the presence of a nitro group ortho to the sulfonyl group on the benzene ring. This substitution pattern significantly influences its reactivity, particularly its use as a protecting group for primary and secondary amines.

## Physicochemical Properties

The key physicochemical properties of **N-Methyl-2-nitrobenzenesulfonamide** are summarized in the table below, with data primarily computed from its chemical structure.[\[1\]](#)

Property	Value	Source
CAS Number	23530-40-7	<a href="#">[1]</a> <a href="#">[2]</a>
Molecular Formula	C <sub>7</sub> H <sub>8</sub> N <sub>2</sub> O <sub>4</sub> S	<a href="#">[1]</a>
Molecular Weight	216.22 g/mol	<a href="#">[1]</a>
IUPAC Name	N-methyl-2-nitrobenzenesulfonamide	<a href="#">[1]</a>
XLogP3	0.7	<a href="#">[1]</a>
Hydrogen Bond Donor Count	1	<a href="#">[1]</a>
Hydrogen Bond Acceptor Count	4	<a href="#">[1]</a>
Rotatable Bond Count	2	<a href="#">[1]</a>
Exact Mass	216.02047791 Da	<a href="#">[1]</a>
Monoisotopic Mass	216.02047791 Da	<a href="#">[1]</a>
Topological Polar Surface Area	94.9 Å <sup>2</sup>	<a href="#">[1]</a>
Heavy Atom Count	14	<a href="#">[1]</a>
Complexity	303	<a href="#">[1]</a>

## Spectroscopic Data

Spectroscopic data is crucial for the identification and characterization of **N-Methyl-2-nitrobenzenesulfonamide**.

Spectrum Type	Key Features	Source
<sup>1</sup> H NMR	Data available in DMSO-d6.	<a href="#">[3]</a>
<sup>13</sup> C NMR	Computed data available.	<a href="#">[4]</a>
GC-MS	Mass spectral data available from NIST.	<a href="#">[1]</a>

# Synthesis of N-Methyl-2-nitrobenzenesulfonamide

The synthesis of **N-Methyl-2-nitrobenzenesulfonamide** is typically achieved through the reaction of 2-nitrobenzenesulfonyl chloride with methylamine. This is a standard method for the formation of N-substituted sulfonamides.[\[5\]](#)

## Experimental Protocol: Synthesis of N-Methyl-2-nitrobenzenesulfonamide

This protocol is adapted from the general procedure for the synthesis of N-monosubstituted 2-nitrobenzenesulfonamides.[\[5\]](#)

### Materials:

- 2-Nitrobenzenesulfonyl chloride
- Methylamine (e.g., as a solution in THF or water)
- A suitable base (e.g., Triethylamine, Pyridine)
- Anhydrous dichloromethane ( $\text{CH}_2\text{Cl}_2$ )
- 1N Hydrochloric acid (HCl)
- Brine (saturated aqueous NaCl solution)
- Anhydrous magnesium sulfate ( $\text{MgSO}_4$ ) or sodium sulfate ( $\text{Na}_2\text{SO}_4$ )

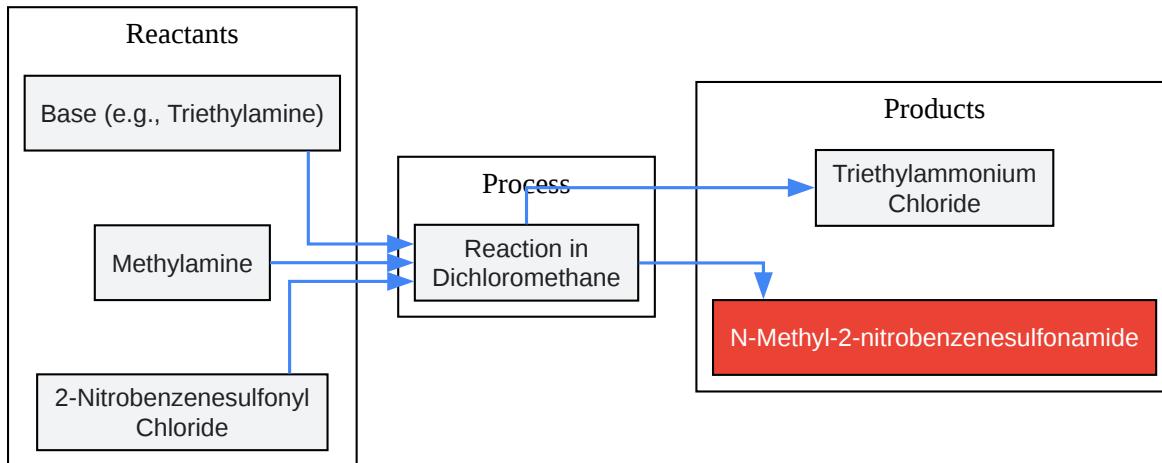
### Equipment:

- Two-necked round-bottomed flask
- Magnetic stirrer and stir bar
- Ice-water bath
- Dropping funnel or syringe

- Separatory funnel
- Rotary evaporator

**Procedure:**

- Reaction Setup: In a two-necked round-bottomed flask equipped with a magnetic stir bar and under a nitrogen atmosphere, dissolve 2-nitrobenzenesulfonyl chloride (1.0 eq) in anhydrous dichloromethane.
- Addition of Base and Amine: Add the base (1.1 eq), such as triethylamine, to the solution. Cool the mixture to 0 °C using an ice-water bath.
- To this cooled, stirred solution, add a solution of methylamine (1.1 eq) dropwise via a dropping funnel or syringe over a period of 10-15 minutes.
- Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for an additional 1-2 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
- Work-up: Upon completion, quench the reaction by adding 1N HCl. Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane.
- Combine the organic layers and wash sequentially with 1N HCl, water, and brine.
- Isolation: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
- Purification: The crude product can be purified by recrystallization or column chromatography on silica gel to yield pure **N-Methyl-2-nitrobenzenesulfonamide**.



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*General workflow for the synthesis of **N-Methyl-2-nitrobenzenesulfonamide**.*

## Application in Organic Synthesis: The Nosyl Protecting Group

**N-Methyl-2-nitrobenzenesulfonamide** is an example of a nosyl-protected amine. The 2-nitrobenzenesulfonyl (nosyl or *Ns*) group is a widely used protecting group for primary and secondary amines in multi-step organic synthesis.<sup>[5][6]</sup>

## Deprotection of Nosylamides

The key advantage of the nosyl group is its facile cleavage under mild conditions, typically involving treatment with a thiol and a base. The deprotection proceeds via a nucleophilic aromatic substitution mechanism, forming a stable Meisenheimer complex as an intermediate.  
<sup>[5]</sup>

### Experimental Protocol: Deprotection of a Nosyl-Protected Amine

This protocol is a general procedure for the cleavage of the nosyl group.<sup>[7]</sup>

### Materials:

- N-alkyl-2-nitrobenzenesulfonamide (e.g., **N-Methyl-2-nitrobenzenesulfonamide**)
- Thiophenol or another suitable thiol
- Potassium carbonate ( $K_2CO_3$ ) or another suitable base
- Acetonitrile or another suitable solvent
- Water
- Dichloromethane or another suitable extraction solvent
- Brine
- Anhydrous magnesium sulfate

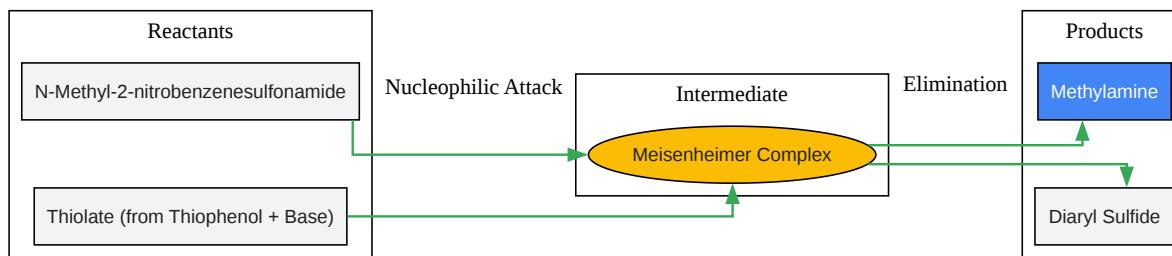
**Equipment:**

- Round-bottomed flask
- Magnetic stirrer and stir bar
- Reflux condenser (if heating is required)
- Separatory funnel
- Rotary evaporator

**Procedure:**

- Reaction Setup: To a solution of the N-alkyl-2-nitrobenzenesulfonamide (1.0 eq) in acetonitrile, add potassium carbonate (2.0 eq) and thiophenol (1.5 eq).
- Reaction: Stir the mixture at room temperature or gently heat to 50 °C. Monitor the reaction by TLC until the starting material is consumed.
- Work-up: Cool the reaction mixture to room temperature and dilute with water.
- Extraction: Extract the aqueous layer with dichloromethane.

- **Washing:** Combine the organic extracts and wash with brine.
- **Isolation:** Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
- **Purification:** The crude amine product can be further purified by column chromatography or distillation.



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*Deprotection mechanism of a nosyl-protected amine.*

## Conclusion

**N-Methyl-2-nitrobenzenesulfonamide**, identified by CAS number 23530-40-7, is a valuable compound in synthetic organic chemistry. Its straightforward synthesis and the specific reactivity of the nosyl group make it a useful tool for the protection and subsequent deprotection of amines under mild conditions. The detailed protocols and data presented in this guide are intended to support researchers and scientists in the effective application of this compound in their synthetic endeavors.

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